Home > Products > Screening Compounds P133084 > Leucine enkephalin
Leucine enkephalin - 58822-25-6

Leucine enkephalin

Catalog Number: EVT-273216
CAS Number: 58822-25-6
Molecular Formula: C28H37N5O7
Molecular Weight: 555.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leucine Enkephalin is a naturally occurring pentapeptide, classified as an opioid peptide due to its ability to bind to opioid receptors. It is found in various mammalian tissues, including the brain, spinal cord, and adrenal glands []. It plays a crucial role in pain perception, stress response, and other physiological processes []. In scientific research, Leucine Enkephalin serves as a model peptide for studying opioid receptor pharmacology, peptide transport, and metabolism, and exploring potential therapeutic applications for pain management and other conditions [, ].

Future Directions
  • Developing protease-resistant analogues: Continued efforts to synthesize stable and protease-resistant Leucine Enkephalin analogues are crucial for its potential therapeutic application. This could involve incorporating D-amino acids, introducing thioamide bonds, or utilizing other chemical modifications [, ].
  • Investigating novel drug delivery systems: To overcome the limitations of enzymatic degradation, research should focus on developing novel drug delivery systems that can protect Leucine Enkephalin from degradation and facilitate its delivery to target tissues. This could involve utilizing liposomes, nanoparticles, or other advanced drug delivery technologies [].
  • Exploring the potential of Leucine Enkephalin for modulating immune responses: Recent findings suggest that Leucine Enkephalin can modulate immune responses through its interaction with immune cells []. Future research could explore its potential as a therapeutic agent for inflammatory and autoimmune diseases.

Methionine Enkephalin

Compound Description: Methionine enkephalin (Tyr-Gly-Gly-Phe-Met) is an endogenous opioid peptide that acts as an agonist at opioid receptors, primarily the δ-opioid receptor. It plays a role in pain perception, reward, and stress response. []

Relevance: Methionine enkephalin is structurally very similar to Leucine enkephalin, differing only in the terminal amino acid residue (methionine vs. leucine). [] This structural similarity results in similar binding affinities for opioid receptors, although their pharmacological profiles differ. For instance, methionine enkephalin displays analgesic activity in the abdominal constriction assay, while Leucine enkephalin does not. [] Both peptides are studied for their potential therapeutic applications in pain management and other neurological disorders.

[D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin

Compound Description: [D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin is a synthetic opioid peptide that acts as a selective agonist at the μ-opioid receptor. [, ] It is a potent analgesic with a longer duration of action compared to endogenous opioids like Leucine enkephalin. [, ]

(trans-(dl)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclo-hexyl]-benzeneacetamide)methanesulfonate hydrate (U-50,488H)

Compound Description: (trans-(dl)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclo-hexyl]-benzeneacetamide)methanesulfonate hydrate, also known as U-50,488H, is a selective agonist for the κ-opioid receptor. [, ] It has been investigated for its potential analgesic and neuroprotective effects.

Relevance: Unlike Leucine enkephalin, which primarily targets the δ-opioid receptor, U-50,488H selectively activates the κ-opioid receptor. [, ] Despite targeting different receptors, both compounds can influence cardiac myocyte function, causing a negative inotropic effect and influencing intracellular calcium release. [, ]

Des-tyrosyl-leucine enkephalin

Compound Description: Des-tyrosyl-leucine enkephalin (Gly-Gly-Phe-Leu) is a metabolite of Leucine enkephalin formed by the enzymatic cleavage of the N-terminal tyrosine residue by aminopeptidases. [, , ]

Relevance: As a metabolite of Leucine enkephalin, des-tyrosyl-leucine enkephalin provides insights into the peptide's metabolic pathways and degradation kinetics. [, , ] While it lacks the N-terminal tyrosine crucial for binding to opioid receptors, it still shows neuroprotective activity against lipopolysaccharide-induced neurotoxicity, suggesting a mechanism independent of opioid receptor activation. []

N,N-dibenzylleucine enkephalin

Compound Description: N,N-dibenzylleucine enkephalin is a synthetic analogue of Leucine enkephalin with benzyl groups attached to the nitrogen atoms of the tyrosine and glycine residues. []

Relevance: This compound served as a starting point for developing affinity labels for δ-opioid receptors. [] Researchers synthesized several N,N-dibenzylleucine enkephalin analogues, modifying the phenylalanine residue at position 4 to understand structure-activity relationships and identify potential affinity probes. [] Compared to Leucine enkephalin, N,N-dibenzylleucine enkephalin exhibits higher affinity for δ-opioid receptors. []

N,N-dibenzyl[Phe(p-NCS)(4)]leucine enkephalin

Compound Description: N,N-dibenzyl[Phe(p-NCS)(4)]leucine enkephalin is an analogue of N,N-dibenzylleucine enkephalin with a para-isothiocyanate group on the phenylalanine residue at position 4. [] This modification aims to introduce reactivity towards nucleophilic amino acids in the binding site of the δ-opioid receptor.

Relevance: This compound is significant because it represents the first peptide-based affinity label utilizing an isothiocyanate group for studying δ-opioid receptors. [] It exhibits wash-resistant inhibition of radioligand binding to δ-opioid receptors, demonstrating its potential as an affinity probe. []

N,N-diallyl[Aib(2),Aib(3)]leucine enkephalin (ICI-174, 864)

Compound Description: N,N-diallyl[Aib(2),Aib(3)]leucine enkephalin, also known as ICI-174,864, is a synthetic peptide antagonist selective for the δ-opioid receptor. [] It has been used in research to investigate the role of the δ-opioid receptor in various physiological processes.

Relevance: Similar to N,N-dibenzylleucine enkephalin, ICI-174,864 served as a template for developing affinity labels for the δ-opioid receptor. [] Researchers synthesized several analogues of this compound, modifying the phenylalanine residue at position 4, aiming to create potential affinity probes. []

Cellobiose-coupled leucine enkephalinamide (CcpLEamide)

Compound Description: CcpLEamide is a synthetic derivative of Leucine enkephalinamide conjugated to cellobiose, a disaccharide sugar, to improve its stability and intestinal absorption. []

Relevance: CcpLEamide was designed to overcome the limitations of Leucine enkephalin, specifically its susceptibility to enzymatic degradation and poor membrane permeability. [] This compound exhibits enhanced stability in the presence of intestinal enzymes, increased absorption from the rat small intestine, and analgesic activity in mice, making it a promising candidate for oral drug delivery. []

Cellobiose-coupled leucine enkephalin (CcpLE)

Compound Description: CcpLE is a synthetic derivative of Leucine enkephalin conjugated to cellobiose to improve its stability and absorption properties. []

Relevance: Similar to CcpLEamide, CcpLE was designed to enhance the bioavailability of Leucine enkephalin. [] This compound served as a reference for comparing the absorption and stability characteristics of CcpLEamide. []

[D-Ala2]-leucine enkephalin

Compound Description: [D-Ala2]-leucine enkephalin is a synthetic analog of Leucine enkephalin with a D-alanine replacing the glycine at position 2. This modification is known to increase resistance to enzymatic degradation. [, ]

Relevance: This analog was used to study the conformational preferences of Leucine enkephalin in solution and in the presence of lipid mimics. [, ] The D-alanine substitution was introduced to improve the stability of the peptide during NMR experiments. [, ]

Leucine enkephalin-P(V) porphyrin conjugate

Compound Description: Leucine enkephalin-P(V) porphyrin conjugate is a synthetic compound where Leucine enkephalin is covalently linked to a phosphorus (V) porphyrin molecule. []

Relevance: This conjugate represents a novel class of compounds combining the biological activity of Leucine enkephalin with the photophysical properties of porphyrins. [] It was synthesized to explore potential applications in photodynamic therapy, taking advantage of the targeting properties of the peptide and the photosensitizing abilities of the porphyrin. []

Stable isotope-incorporated Leucine enkephalin

Compound Description: This refers to Leucine enkephalin molecules where specific atoms (e.g., oxygen) are replaced with their stable isotopes (e.g., 18O). These labeled peptides are used as internal standards in mass spectrometry for accurate quantification of endogenous Leucine enkephalin in biological samples. []

Relevance: Stable isotope-labeled Leucine enkephalin facilitates precise measurement of the peptide in complex matrices like biological tissues. [] This approach improves the accuracy and reliability of quantifying endogenous Leucine enkephalin levels, contributing to a better understanding of its physiological roles and involvement in various disease states. []

Source and Classification

[Leu5]-Enkephalin is classified as an endogenous opioid peptide and is synthesized in the body from proenkephalin. It is predominantly found in the brain and spinal cord, where it acts on opioid receptors to exert its effects. The classification of this peptide falls under neuropeptides, specifically within the opioid peptide family.

Synthesis Analysis

The synthesis of [Leu5]-enkephalin can be accomplished through several methods, primarily utilizing solid-phase peptide synthesis techniques.

Solid-Phase Peptide Synthesis

  1. Starting Materials: The synthesis often begins with Fmoc-protected amino acids attached to a solid support resin.
  2. Coupling Reagents: Commonly used reagents include N,N-diisopropylethylamine (DIEA) and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) for efficient coupling of amino acids.
  3. Procedure: The process involves sequential deprotection and coupling steps under controlled conditions, typically monitored by high-performance liquid chromatography (HPLC) to ensure purity and yield.
  4. Final Cleavage: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) to yield [Leu5]-enkephalin.

An example synthesis route includes using Wang-Leu-Fmoc resin with ultrasonic agitation to enhance reaction efficiency .

Molecular Structure Analysis

The molecular structure of [Leu5]-enkephalin can be described as follows:

  • Molecular Formula: C28H37N5O7
  • Molecular Weight: Approximately 557.68 g/mol
  • Structural Features: The peptide consists of a phenylalanine residue followed by leucine at the C-terminal end. The presence of hydroxyl groups contributes to its solubility and interaction with receptors.

Conformational Studies

Nuclear magnetic resonance (NMR) studies have shown that [Leu5]-enkephalin adopts specific conformations in solution that are crucial for its biological activity. These studies reveal insights into its secondary structure, indicating potential helical or pleated sheet formations depending on environmental conditions .

Chemical Reactions Analysis

[Leu5]-enkephalin participates in various biochemical reactions:

  1. Receptor Binding: It interacts with opioid receptors (primarily mu-opioid receptors), leading to downstream signaling events that modulate pain perception.
  2. Enzymatic Degradation: Enkephalins are susceptible to enzymatic cleavage by peptidases such as enkephalinase, which can affect their bioavailability and activity.

Reaction Conditions

The binding affinity and efficacy of [Leu5]-enkephalin can vary significantly based on pH, temperature, and ionic strength, which are critical parameters in both laboratory settings and physiological environments.

Mechanism of Action

The mechanism of action for [Leu5]-enkephalin primarily involves:

  1. Opioid Receptor Activation: Upon binding to mu-opioid receptors, it triggers G-protein coupled receptor pathways that inhibit adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels.
  2. Neurotransmitter Modulation: This activation results in reduced neurotransmitter release, thus modulating pain signals at both spinal and supraspinal levels.

Physiological Effects

The activation leads to analgesic effects, sedation, and modulation of emotional responses, making it a significant player in pain management therapies.

Physical and Chemical Properties Analysis

The physical properties of [Leu5]-enkephalin include:

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and organic solvents like methanol.
  • Stability: Sensitive to heat and prolonged exposure to light; should be stored under controlled conditions.

Chemical Properties

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • Melting Point: Specific thermal properties are not widely documented but are critical for formulation development.
Applications

[Leu5]-enkephalin has several scientific applications:

  1. Pain Management Research: Investigated for its potential use in developing analgesics due to its opioid-like effects.
  2. Neuroscience Studies: Used as a tool to study pain pathways and receptor interactions.
  3. Pharmaceutical Development: Analogues are synthesized to enhance stability and potency against various pain-related disorders.
Introduction to Endogenous Opioid Systems

Endogenous opioid systems comprise evolutionarily conserved neuropeptides and receptors that modulate fundamental physiological processes including nociception, stress adaptation, reward, and gastrointestinal function. These systems predate the clinical use of exogenous opiates, with endogenous ligands sharing structural and functional similarities to plant-derived alkaloids like morphine. The opioid peptides are broadly categorized into four families: enkephalins, endorphins, dynorphins, and nociceptin/orphanin FQ. Each family derives from distinct genetic precursors and exhibits preferential binding to specific receptor subtypes: mu (μ), delta (δ), kappa (κ), and nociceptin receptors. The enkephalins, including [Leu⁵]-enkephalin and [Met⁵]-enkephalin, serve as primary endogenous ligands for delta opioid receptors, playing pivotal roles in pain modulation and emotional homeostasis [1] [3] [6].

Historical Discovery of Enkephalins

The enkephalins were first isolated and characterized in 1975 by John Hughes and Hans Kosterlitz at the University of Aberdeen. Their groundbreaking research identified two pentapeptides with opioid-like activity in porcine brain extracts. Utilizing a bioassay measuring inhibition of electrically induced contractions in the guinea pig ileum and mouse vas deferens, they demonstrated that these endogenous substances could be antagonized by naloxone—an opioid receptor blocker. Subsequent purification and sequencing revealed the structures as Tyr-Gly-Gly-Phe-Met ([Met⁵]-enkephalin) and Tyr-Gly-Gly-Phe-Leu ([Leu⁵]-enkephalin). This discovery provided the first direct evidence for endogenous ligands of the previously hypothesized opioid receptors, revolutionizing neuropharmacology and pain research [1] [3] [5]. The term "enkephalin" derives from the Greek "ενκέφαλος" (enkephalos), meaning "in the head," reflecting their cerebral origin.

Classification of Endogenous Opioid Peptides

Endogenous opioid peptides are classified into four principal families based on their precursor proteins, genetic encoding, and receptor selectivity:

  • Enkephalins: Derived from proenkephalin (PENK) encoded on chromosome 8. Proenkephalin processing yields six copies of [Met⁵]-enkephalin and one copy of [Leu⁵]-enkephalin, alongside extended peptides like [Met⁵]-enkephalin-Arg⁶-Phe⁷ and [Met⁵]-enkephalin-Arg⁶-Gly⁷-Leu⁸. These peptides primarily activate delta opioid receptors (DOR) with high affinity [1] [3] [6].
  • Endorphins: Primarily β-endorphin, derived from pro-opiomelanocortin (POMC) encoded on chromosome 2. POMC is processed primarily in the pituitary and hypothalamus, yielding β-endorphin (31 amino acids), which exhibits high affinity for mu opioid receptors (MOR) and significant affinity for DOR [3] [5] [10].
  • Dynorphins: Derived from prodynorphin (PDYN) encoded on chromosome 20. Processing generates dynorphin A, dynorphin B, and α/β-neoendorphins, all containing the Leu-enkephalin N-terminal sequence. These peptides preferentially activate kappa opioid receptors (KOR) [3] [6] [9].
  • Nociceptin/Orphanin FQ (N/OFQ): Derived from prepronociceptin (PNOC) encoded on chromosome 8. It activates the nociceptin opioid peptide receptor (NOP), which is distinct from classical opioid receptors [6] [8].

Table 1: Major Families of Endogenous Opioid Peptides

Peptide FamilyPrimary PrecursorChromosomeRepresentative PeptidesPrimary Receptor Target
EnkephalinsProenkephalin (PENK)8[Leu⁵]-Enkephalin, [Met⁵]-EnkephalinDelta (δ)
EndorphinsProopiomelanocortin (POMC)2β-EndorphinMu (μ)
DynorphinsProdynorphin (PDYN)20Dynorphin A, Dynorphin B, α-NeoendorphinKappa (κ)
NociceptinPrepronociceptin (PNOC)8Nociceptin/Orphanin FQ (N/OFQ)NOP Receptor

Structural and Functional Differentiation: [Leu⁵]- vs. [Met⁵]-Enkephalin

Despite sharing the core N-terminal sequence Tyr-Gly-Gly-Phe, [Leu⁵]-enkephalin (Tyr-Gly-Gly-Phe-Leu) and [Met⁵]-enkephalin (Tyr-Gly-Gly-Phe-Met) exhibit critical structural differences at the C-terminus that profoundly influence their pharmacology, distribution, stability, and biological functions.

  • Molecular Structure and Receptor Specificity:The fifth amino acid residue (Leucine vs. Methionine) creates distinct molecular topographies. Both peptides bind delta opioid receptors (DOR) with high affinity, acting as potent agonists. However, quantitative receptor binding studies reveal subtle but significant differences:
  • [Leu⁵]-Enkephalin generally exhibits slightly higher selectivity and potency for DOR compared to [Met⁵]-enkephalin [1] [7].
  • [Met⁵]-Enkephalin displays greater affinity for mu opioid receptors (MOR) than [Leu⁵]-enkephalin [1] [9].
  • Neither peptide binds significantly to kappa opioid receptors (KOR) [1].This differential receptor engagement underpins variations in their functional profiles. For instance, the higher MOR affinity of [Met⁵]-enkephalin may contribute to its more pronounced effects in some analgesia models.

  • Biosynthesis and Distribution:Both peptides are co-synthesized from the proenkephalin precursor. However, their relative abundance and anatomical distribution differ:

  • Proenkephalin processing yields six copies of [Met⁵]-enkephalin for every one copy of [Leu⁵]-enkephalin, suggesting potentially higher tissue concentrations of the former under basal conditions [1] [3].
  • Immunohistochemical studies show overlapping but distinct patterns in the central nervous system (CNS). Both are abundant in pain modulation pathways (periaqueductal grey, rostral ventromedial medulla, spinal cord dorsal horn) and limbic regions (amygdala, nucleus accumbens, globus pallidus). Notably, [Leu⁵]-enkephalin shows relatively higher concentrations in the globus pallidus and substantia nigra, key nodes in the basal ganglia motor circuit, while [Met⁵]-enkephalin predominates in the adrenal medulla [1] [7] [10].
  • Peripheral distributions also differ, with [Met⁵]-enkephalin (often termed Opioid Growth Factor - OGF) found in epithelial tissues, immune cells, and developing organs, acting on a specific nuclear-associated receptor (OGFr) to regulate cell proliferation. This role is less pronounced for [Leu⁵]-enkephalin [4] [7].

  • Metabolic Stability:Both enkephalins are highly susceptible to rapid enzymatic degradation by peptidases in the extracellular space, contributing to their transient actions. Key degrading enzymes include:

  • Aminopeptidase N (APN): Cleaves the Tyr¹-Gly² bond.
  • Neutral endopeptidase (NEP, neprilysin): Cleaves the Gly³-Phe⁴ bond.
  • Dipeptidyl peptidase III (DPP3) and Angiotensin-converting enzyme (ACE) also contribute [2] [7].Comparative studies suggest [Leu⁵]-enkephalin may exhibit marginally greater resistance to certain aminopeptidases compared to [Met⁵]-enkephalin, potentially due to the hydrophobic leucine residue, although both peptides have extremely short half-lives (minutes) in vivo [2] [7]. This instability prompted the development of synthetic analogs like [D-Ala², D-Leu⁵]-enkephalin (DADLE) and DPDPE for research.

  • Functional Differentiation:The structural differences translate into distinct, though often overlapping, physiological roles:

  • Analgesia: Both peptides produce analgesia, primarily via DOR activation in the brainstem (PAG-RVM axis) and spinal cord, inhibiting neurotransmitter release from primary afferents and hyperpolarizing ascending projection neurons. However, supraspinal administration of [Leu⁵]-enkephalin has been associated with a higher propensity to induce non-convulsive epileptiform electroencephalogram (EEG) changes and "wet-dog shakes" in rodent models compared to [Met⁵]-enkephalin, potentially linked to its DOR selectivity profile within limbic circuits [2] [10].
  • Stress Response Modulation: Both enkephalins modulate the hypothalamic-pituitary-adrenal (HPA) axis. [Leu⁵]-Enkephalin appears particularly implicated in the regulation of gonadal function and stress-related behaviors. Proenkephalin knockout mice (lacking both peptides) exhibit significantly heightened hormonal stress responses (e.g., corticosterone levels) compared to wild-type controls, indicating a crucial inhibitory role for enkephalins in HPA axis regulation [1] [4].
  • Gastrointestinal Motility: Both act on delta and mu receptors within the enteric nervous system to inhibit peristalsis and secretion. Studies often use the stable analog [D-Ala²]-Met-enkephalinamide (DALA) to demonstrate potent inhibition of gut motility, confirming the role of enkephalinergic signaling [1] [3].
  • Neurotransmission/Neuromodulation: Both peptides act as inhibitory neurotransmitters/neuromodulators, hyperpolarizing neurons by enhancing potassium conductance and reducing calcium influx, thereby decreasing neuronal excitability and neurotransmitter release. [Leu⁵]-Enkephalin's specific distribution in basal ganglia suggests a particular role in modulating dopaminergic pathways involved in motor control and reward [1] [10].

Table 2: Comparative Profile of [Leu⁵]-Enkephalin and [Met⁵]-Enkephalin

Characteristic[Leu⁵]-Enkephalin[Met⁵]-Enkephalin
Amino Acid SequenceTyr-Gly-Gly-Phe-LeuTyr-Gly-Gly-Phe-Met
Relative Abundance (Proenkephalin)1 copy6 copies
Receptor AffinityHigher selectivity/potency for DORHigher affinity for MOR
Key CNS DistributionGlobus pallidus, Substantia nigra, Amygdala, Spinal cordPeriaqueductal grey, Hypothalamus, Adrenal medulla, Spinal cord
Peripheral RolesLimitedOpioid Growth Factor (OGF): Regulates cell proliferation via OGFr
Metabolic StabilityMarginally more resistant to some aminopeptidasesSlightly more susceptible to some peptidases
Distinct Functional NotesHigher association with specific EEG changes; Strong link to gonadal function regulationMore prominent role in immune modulation; Primary adrenal medulla peptide

Properties

CAS Number

58822-25-6

Product Name

[Leu5]-Enkephalin

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C28H37N5O7

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1

InChI Key

URLZCHNOLZSCCA-VABKMULXSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Synonyms

5 Leucine Enkephalin
5-Leucine Enkephalin
Enkephalin, 5-Leucine
Enkephalin, Leucine
Leu Enkephalin
Leu(5)-Enkephalin
Leu-Enkephalin
Leucine Enkephalin

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.